molecular formula C7H8F3NO B13728463 3-Amino-5-(trifluoromethyl)-2-cyclohexene-1-one

3-Amino-5-(trifluoromethyl)-2-cyclohexene-1-one

Cat. No.: B13728463
M. Wt: 179.14 g/mol
InChI Key: WWYODVULHVMAMO-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one is a highly functionalized organic compound that contains both an amino group and a trifluoromethyl group. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group imparts unique electronic properties, making it a valuable building block for the synthesis of various organic and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate with ammonia or ammonium acetate . This reaction typically requires mild conditions and can be carried out in a one-pot synthesis.

Industrial Production Methods

Industrial production of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, acid catalysis, and decarboxylation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct electronic and steric properties. This combination makes it a versatile intermediate for the synthesis of a wide range of organic and heterocyclic compounds .

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h3-4H,1-2,11H2

InChI Key

WWYODVULHVMAMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1N)C(F)(F)F

Origin of Product

United States

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